molecular formula C8H5BrN2O B13544502 8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde

8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B13544502
M. Wt: 225.04 g/mol
InChI Key: XUNBMLHMPBWYOC-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 8th position and an aldehyde group at the 6th position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of imidazo[1,2-a]pyridine followed by formylation to introduce the aldehyde group at the desired position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 8-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity patterns and potential biological activities. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-6-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-5H

InChI Key

XUNBMLHMPBWYOC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)C=O

Origin of Product

United States

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